

# (2S,6S)-2,6-dimethylmorpholine CAS number and molecular formula

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: (2S,6S)-2,6-dimethylmorpholine

Cat. No.: B152102

[Get Quote](#)

## Technical Guide: (2S,6S)-2,6-dimethylmorpholine

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**(2S,6S)-2,6-dimethylmorpholine** is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. As a specific stereoisomer of 2,6-dimethylmorpholine, its defined three-dimensional structure makes it a valuable building block for the synthesis of complex, biologically active molecules. This guide provides an in-depth overview of its chemical properties, a detailed experimental protocol for its synthesis, and its application in the development of targeted therapeutics, particularly kinase inhibitors.

## Core Data

The fundamental chemical and physical properties of **(2S,6S)-2,6-dimethylmorpholine** are summarized below.

| Property          | Value                 | Reference                               |
|-------------------|-----------------------|-----------------------------------------|
| CAS Number        | 276252-73-4           | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Formula | C6H13NO               | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Weight  | 115.17 g/mol          | <a href="#">[1]</a> <a href="#">[2]</a> |
| Appearance        | Clear liquid          | <a href="#">[3]</a>                     |
| Boiling Point     | 146.6 °C at 760 mmHg  |                                         |
| Density           | 0.9346 g/cm³ at 20 °C | <a href="#">[3]</a>                     |

## Synthesis of (2S,6S)-2,6-dimethylmorpholine

The enantiomerically pure **(2S,6S)-2,6-dimethylmorpholine** is synthesized in a two-stage process. The first stage involves the synthesis of a racemic mixture of cis- and trans-2,6-dimethylmorpholine, followed by the separation of the trans-diastereomer. The second stage is a chiral resolution of the racemic trans-2,6-dimethylmorpholine to isolate the desired (2S,6S)-enantiomer.

### Stage 1: Synthesis of Racemic 2,6-dimethylmorpholine

This stage focuses on the cyclization of diisopropanolamine using sulfuric acid to yield a mixture of cis- and trans-2,6-dimethylmorpholine. The trans-isomer is then separated by fractional distillation.

#### Experimental Protocol:

- Reaction Setup: In a suitable reactor, simultaneously add diisopropanolamine and 90-120% strength sulfuric acid. The molar ratio of diisopropanolamine to sulfuric acid can be varied from 1:1.0 to 1:3.0 to optimize the yield of the trans-isomer.[\[4\]](#)[\[5\]](#)
- Reaction Conditions: The reaction mixture is stirred without external cooling, allowing the exothermic reaction to raise the temperature to between 85 °C and 170 °C. Following the initial reaction, the mixture is heated to a temperature between 150 °C and 190 °C for 1 to 25 hours, during which water is distilled off.[\[4\]](#)[\[5\]](#)

- Work-up: After cooling, the reaction mixture is carefully neutralized with a sodium hydroxide solution.
- Purification: The crude product is then subjected to fractional distillation to separate the trans-2,6-dimethylmorpholine from the cis-isomer and other byproducts.[\[2\]](#)

| Molar Ratio<br>(Diisopropanol<br>amine:H <sub>2</sub> SO <sub>4</sub> ) | Reaction<br>Temperature<br>(°C) | Reaction Time<br>(hours) | Total Yield (%) | trans-Isomer<br>Content (%) |
|-------------------------------------------------------------------------|---------------------------------|--------------------------|-----------------|-----------------------------|
| 1:1.5                                                                   | 180                             | 5                        | 96              | 20                          |
| 1:2.0                                                                   | 180                             | 3                        | 94              | 16                          |
| 1:3.0                                                                   | 180                             | 3                        | 91              | 12                          |

Note: The yields and isomer ratios can be influenced by the specific reaction conditions.

## Stage 2: Chiral Resolution of trans-2,6-dimethylmorpholine

This stage employs a classical resolution technique using a chiral resolving agent, D-mandelic acid, to selectively crystallize the (2S,6S)-enantiomer.

### Experimental Protocol:

- Salt Formation: Dissolve racemic trans-2,6-dimethylmorpholine in a suitable solvent, such as isopropanol.[\[1\]](#) Add up to 0.5 molar equivalents of D-mandelic acid per mole of the racemic amine.[\[1\]\[2\]](#)
- Crystallization: The salt of **(2S,6S)-2,6-dimethylmorpholine** with D-mandelic acid will preferentially crystallize from the solution. The crystallization process can be enhanced by cooling the solution.
- Isolation of the Salt: The crystallized salt is collected by filtration and can be recrystallized from isopropanol to achieve high optical purity (>98% diastereomeric excess).[\[2\]](#)

- Liberation of the Free Base: The purified salt is then treated with a base, such as sodium hydroxide solution, to liberate the free **(2S,6S)-2,6-dimethylmorpholine**.
- Final Purification: The final product can be isolated by extraction with an organic solvent followed by distillation under reduced pressure.[\[2\]](#)

## Application in Drug Development: A Focus on Kinase Inhibitors

The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to improve their pharmacological properties. The rigid, chiral structure of **(2S,6S)-2,6-dimethylmorpholine** makes it an attractive building block for the synthesis of highly specific and potent kinase inhibitors.

While the cis-isomer of 2,6-dimethylmorpholine is found in the potent Polo-like kinase 4 (PLK4) inhibitor CFI-400945, the trans-isomer and its enantiomers are also of significant interest in the design of novel therapeutics.[\[6\]](#) PLK4 is a crucial regulator of centriole duplication, and its inhibition can lead to mitotic defects and cell death in cancer cells.[\[7\]](#)

Below is a conceptual workflow illustrating the synthesis and potential application of **(2S,6S)-2,6-dimethylmorpholine** in the development of kinase inhibitors.



[Click to download full resolution via product page](#)

Caption: A logical workflow for the synthesis and application of **(2S,6S)-2,6-dimethylmorpholine**.

The following diagram illustrates the central role of PLK4 in the cell cycle, highlighting why it is an attractive target for cancer therapy.

[Click to download full resolution via product page](#)

Caption: The role of PLK4 in cell cycle regulation and the effect of its inhibition.

## Conclusion

**(2S,6S)-2,6-dimethylmorpholine** is a valuable chiral intermediate with significant potential in the development of novel pharmaceuticals. The synthetic route, involving the resolution of the racemic trans-isomer, provides a reliable method for obtaining this enantiomerically pure compound. Its incorporation into kinase inhibitors and other biologically active molecules continues to be an area of active research, offering opportunities for the development of more selective and effective therapies.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. EP1968960B1 - Racemic separation of 2,6-trans-dimethylmorpholine - Google Patents [patents.google.com]
- 2. US7829702B2 - Racemic separation of 2,6-trans-dimethylmorpholine - Google Patents [patents.google.com]
- 3. 2,6-Dimethylmorpholine | C6H13NO | CID 110862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents [patents.google.com]
- 5. EP0094565B1 - Process for the preparation of cis-2,6-dimethyl morpholine - Google Patents [patents.google.com]
- 6. The discovery of Polo-like kinase 4 inhibitors: identification of (1R,2S)-2-(3-((E)-4-(((cis)-2,6-dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5<sup>HOP</sup>-methoxyspiro[cyclopropane-1,3<sup>HOP</sup>-indolin]-2<sup>HOP</sup>-one (CFI-400945) as a potent, orally active antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Polo-like kinase 4 inhibition produces polyploidy and apoptotic death of lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(2S,6S)-2,6-dimethylmorpholine CAS number and molecular formula]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b152102#2s-6s-2-6-dimethylmorpholine-cas-number-and-molecular-formula>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)